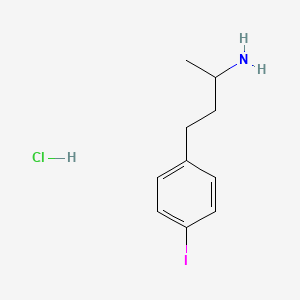

4-(4-Iodophenyl)butan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

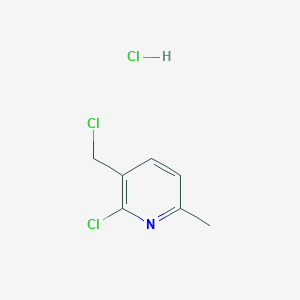

4-(4-Iodophenyl)butan-2-amine hydrochloride is an organic compound with the CAS Number: 1798750-75-0 . It has a molecular weight of 311.59 and its molecular formula is C10H15ClIN . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H . This indicates that the compound contains a butan-2-amine group attached to an iodophenyl group, and it is in the form of a hydrochloride salt.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Antifungal Activity

A study by Papakonstantinou‐Garoufalia et al. (1992) explored the synthesis of compounds, including 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides, which were tested for their antifungal activity. This research demonstrates the potential use of 4-(4-Iodophenyl)butan-2-amine hydrochloride or structurally similar compounds in developing antifungal agents. The tested compounds showed effectiveness in inhibiting the growth of various fungal types, highlighting the importance of iodine compounds in enhancing antifungal efficacy (Papakonstantinou‐Garoufalia, Papadaki‐Valiraki, & Chytiroglou‐Lada, 1992).

Electrochromic Devices

Yagmur et al. (2013) synthesized a centrosymmetric polymer precursor, closely related to this compound, for use in electrochromic devices. This study showcases the application of such compounds in fabricating smart materials capable of changing colors under electrical stimulus, thereby opening avenues for advanced display and smart window technologies (Yagmur, Ak, & Bayrakçeken, 2013).

CO2 Capture Performance

Singto et al. (2016) focused on the synthesis of new amines, including derivatives of 4-(4-Iodophenyl)butan-2-amine, to enhance the performance of carbon dioxide (CO2) capture. This research is crucial for developing efficient CO2 capture technologies, addressing climate change concerns. The study evaluated the effects of chemical structure on various performance metrics like equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration, highlighting the potential of these compounds in post-combustion CO2 capture processes (Singto, Supap, Idem, Tontiwachwuthikul, Tantayanon, Al-Marri, & Benamor, 2016).

Advanced Synthesis Techniques

Research by Wolfe et al. (2000) utilized palladium complexes for the catalytic amination of aryl halides and triflates, demonstrating the versatility of related compounds in facilitating chemical reactions. This study is significant for synthetic chemistry, offering efficient pathways for constructing complex molecules, which could include pharmaceuticals and materials science applications (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-iodophenyl)butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXCADBIBYLOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)

![5-Cyclopropyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2990828.png)

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)

![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)

![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)

![4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2990841.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)

![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)

![(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2990848.png)